2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups
Mechanism of Action
Target of Action
It contains structural elements of thiophene and furan, which are known to interact with various biological targets . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
For instance, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer activities .
Biochemical Pathways
Given the broad range of activities associated with thiophene derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
For instance, thiophene derivatives are known to be soluble in most organic solvents , which could potentially enhance the compound’s bioavailability.
Result of Action
Based on the known activities of thiophene derivatives, it can be hypothesized that the compound may have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of chlorobenzene to introduce the sulfonamide group. This is followed by the coupling of furan and thiophene derivatives through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonamide to an amine.
Substitution: Halogenation and other substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while reduction of the sulfonamide group can yield the corresponding amine .
Scientific Research Applications
2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(furan-2-yl)ethyl]benzene-1-sulfonamide: Lacks the thiophene ring, which may affect its reactivity and biological activity.
2-chloro-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide: Lacks the furan ring, which may alter its electronic properties.
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide: Lacks the chlorine atom, which can influence its chemical reactivity.
Uniqueness
The presence of both furan and thiophene rings in 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide provides a unique combination of electronic and steric properties that can enhance its interactions with biological targets and its utility in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S2/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIBOUVEWNHALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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